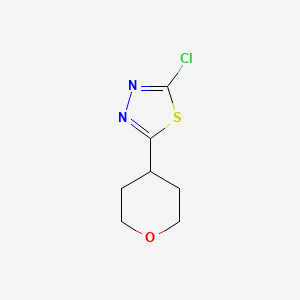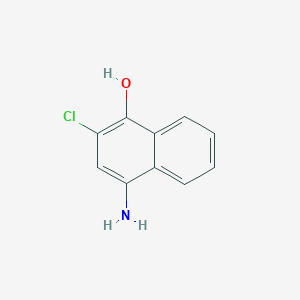
4-Amino-2-chloronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-chloronaphthalen-1-ol is a chemical compound that belongs to the class of aromatic amines with potential applications in various fields, including organic synthesis and pharmaceuticals. The compound features a naphthalene backbone with an amino group at the 4-position and a chlorine atom at the 2-position, along with a hydroxyl group at the 1-position. This structure makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related aromatic amines has been explored through various methods. One approach involves the thermal reaction of (dienylcarbene)chromium complexes with isocyanides, which provides a mild and regiospecific access to aromatic amines, such as 1,4-diamino-2-ethoxynaphthalines . Another method includes the electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds, followed by an acid-catalyzed rearrangement to yield 4-aminonaphthalen-1-ols . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of functional groups that can participate in various chemical reactions. The amino group is a site for nucleophilic substitution reactions, while the chlorine atom can be displaced by other nucleophiles. The hydroxyl group adds to the compound's reactivity, making it a potential site for esterification or etherification reactions.
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from related compounds. For instance, the aminolysis of 4,5-dichloronaphthalic anhydride with primary amines can proceed through different routes, leading to the formation of various naphthalimide derivatives . This suggests that this compound could undergo similar aminolysis reactions, potentially yielding a range of substituted naphthalimides.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can offer insights. Aromatic amines typically exhibit moderate to high boiling points, are relatively stable under standard conditions, and have distinct UV-Vis absorption due to their conjugated systems. The presence of the chlorine atom and hydroxyl group in this compound would influence its polarity, solubility, and reactivity in chemical reactions.
Aplicaciones Científicas De Investigación
1. Fluorescent Sensor and Bacterial Cell Imaging
4-Amino-2-chloronaphthalen-1-ol derivatives have been utilized in the development of fluorescent sensors. A study by Yadav and Singh (2018) reported the synthesis of a compound for selective recognition of aluminum ions, demonstrating an "OFF-ON type" mode in the presence of Al3+ ions. This compound was also applied in bacterial cell imaging, specifically in E. coli DHα, showing potential for use in logic gate applications and displaying green and red fluorescent images with Al3+ ion (Yadav & Singh, 2018).
2. DNA Interaction and Docking Studies
Kurt et al. (2020) synthesized a Schiff base ligand derived from 2,6-diaminopyridine and investigated its DNA binding properties. The study suggests these compounds as potential drug candidates, highlighting their DNA interaction capabilities, which could have implications in medicinal chemistry and drug design (Kurt et al., 2020).
3. Antimicrobial Studies
Compounds synthesized from this compound, as reported by Sherekar et al. (2022), have shown significant antimicrobial activities. This study highlights the importance of chlorine substitution on the main nucleus, providing insights into the development of new antimicrobial agents (Sherekar et al., 2022).
4. Cellular Fluorescent Imaging Agents
Johnson et al. (2019) developed water-soluble 4-aminonaphthalimides, demonstrating their potential as cellular fluorescent imaging agents. These compounds also showed the ability to induce apoptosis, illustrating their potential use in cancer research and as fluorescent pH probes (Johnson et al., 2019).
Propiedades
IUPAC Name |
4-amino-2-chloronaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEWJZAVWHNYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

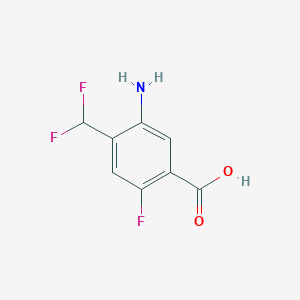
![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)
![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)
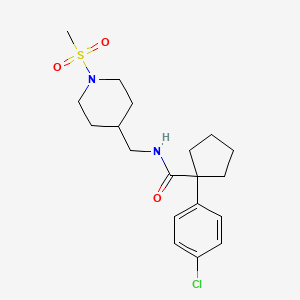
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3002809.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)
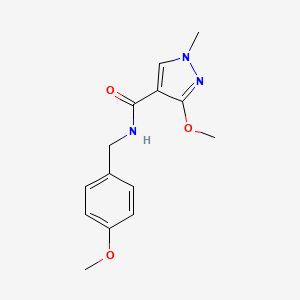
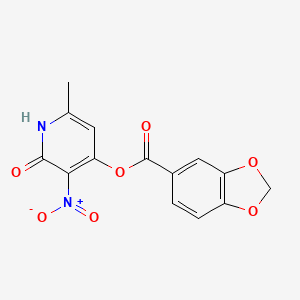
![(E)-2-((2-methoxyphenethyl)amino)-3-(((2-methoxyphenethyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002817.png)


![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
